molecular formula C12H9ClN2O4 B5871583 N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide

N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B5871583
M. Wt: 280.66 g/mol
InChI Key: PEXZPBDFOHSZOO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide is a chemical compound of significant interest in infectious disease research, particularly in the development of novel antimicrobial agents. This product is provided strictly For Research Use Only. Nitrofuran derivatives are a well-established class of bioactive compounds with a broad spectrum of reported biological activities. Research into similar 5-nitrofuran-2-carboxamide scaffolds has highlighted their potential as potent antitubercular agents, showing high in vitro activity against Mycobacterium tuberculosis . The antibacterial properties of nitrofuran derivatives also extend to Gram-positive pathogens; compounds featuring the 5-nitrofuran moiety have demonstrated strong activity against various strains of Staphylococcus aureus , including drug-resistant forms . The mechanism of action for this compound class is an active area of investigation. Evidence suggests that some nitroaromatic compounds act as prodrugs, requiring enzymatic activation by bacterial nitroreductases within the cell to exert their bactericidal effects . Researchers can utilize this compound as a key intermediate or a reference standard in structure-activity relationship (SAR) studies aimed at optimizing drug-like properties, such as potency and metabolic stability . Its research applications span medicinal chemistry, microbiology, and drug discovery programs focused on addressing the critical global challenge of antibiotic resistance.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-7-2-3-8(6-9(7)13)14-12(16)10-4-5-11(19-10)15(17)18/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXZPBDFOHSZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with 5-nitrofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dichloromethane).

Major Products Formed

    Oxidation: Formation of N-(3-chloro-4-methylphenyl)-5-aminofuran-2-carboxamide.

    Reduction: Formation of N-(3-chloro-4-methylphenyl)-5-aminofuran-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide has been evaluated for its antibacterial properties against various bacterial strains. The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.

Case Studies and Findings

  • A study demonstrated that derivatives of nitro-substituted compounds, including those similar to this compound, exhibited potent antibacterial activity by acting as prodrugs that require activation by bacterial nitroreductases .
  • Another investigation highlighted the optimization of nitrothiophene carboxamides, which share structural similarities with nitrofuran derivatives, showing effective inhibition against resistant strains of E. coli and Klebsiella spp .

Antitubercular Properties

The compound is particularly promising in the fight against tuberculosis (TB). Its nitrofuran moiety is known to enhance the ability to form hydrogen bonds with biological receptors, thereby increasing its therapeutic potential against Mycobacterium tuberculosis.

Research Insights

  • Research has indicated that compounds containing a 5-nitrofuran scaffold demonstrate significant antitubercular activity. For instance, a related study reported that certain carboxamide derivatives exhibited minimum inhibitory concentrations (MIC) below 2 mg/L against various strains of TB .
  • Further investigations into the structure-activity relationship (SAR) have shown that modifications in the aromatic ring can significantly influence the compound's efficacy against TB. Notably, compounds with specific substitutions at the 3-position on the phenyl ring were found to be more effective than their unsubstituted counterparts .

Summary of Biological Activities

The following table summarizes various biological activities associated with this compound and related compounds:

Activity Target Organism Efficacy Reference
AntibacterialE. coli, S. aureusPotent activity noted
AntitubercularMycobacterium tuberculosisMIC < 2 mg/L
Prodrug ActivationNitro-reductasesRequired for antibacterial effect

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide involves its interaction with cellular components, leading to the inhibition of essential biological processes. The nitro group can undergo reduction within the cell, generating reactive intermediates that can damage DNA and other cellular structures. Additionally, the compound may inhibit specific enzymes or proteins involved in cell growth and proliferation, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural analogs demonstrate how modifications to the carboxamide scaffold alter physicochemical and biological properties:

Substituent Variations on the Phenyl Ring

  • N-(4-methoxy-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (22o): Structure: The phenyl group is substituted with methoxy and trifluoromethyl groups at positions 4 and 3, respectively. Synthesis: Yielded 67% via column chromatography .
  • N-(4-chlorophenyl)-5-nitrofuran-2-carboxamide :

    • Structure : A simpler analog with a para-chloro substituent on the phenyl ring.
    • Relevance : The absence of a methyl group reduces steric hindrance, which may affect binding affinity in biological systems .

Heterocyclic Core Modifications

  • Nitrothiophene carboxamides :
    • Structure : Replaces the furan ring with a thiophene (sulfur-containing heterocycle).
    • Example : N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (purity: 42%) vs. N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (purity: 99.05%) .
    • Impact : Thiophene’s higher lipophilicity may enhance antibacterial activity but reduce aqueous solubility compared to furan derivatives .

Substituent Variations on the Furan Ring

  • N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide: Structure: Features a 2-chlorophenyl group on the furan ring instead of a nitro group. Molecular Weight: 346.2 g/mol (vs. ~296.67 g/mol for the target compound).

Complex Substituent Additions

  • N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide: Structure: Incorporates an oxadiazole ring linked to a methoxyphenoxy group. Molecular Weight: 374.30 g/mol. Impact: The oxadiazole moiety may improve metabolic stability but complicate synthesis due to increased structural complexity .

Biological Activity

N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitrofuran moiety, which is known for its ability to undergo redox cycling and generate reactive oxygen species (ROS). These properties are crucial for its biological activity, as they can lead to damage in bacterial DNA and proteins. The specific substitution pattern on the phenyl ring contributes to its unique chemical reactivity and potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The nitrofuran component is particularly noted for its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.91 µg/mL
Escherichia coli7.81 µg/mL
Klebsiella pneumoniae15.62 µg/mL

The compound's efficacy has been compared to established antibiotics like nitrofurantoin, showing promising results against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against human cancer cell lines.

Cell Line IC50 (µM)
HepG2 (Liver Cancer)70.94
H1563 (Lung Adenocarcinoma)101.14
LN-229 (Brain Cancer)156.77

The compound's mechanism of action in cancer cells may involve the induction of apoptosis through ROS generation and interference with cellular metabolic pathways .

The primary mechanism by which this compound exerts its biological effects is through the generation of ROS. This process leads to oxidative stress within microbial cells and cancer cells alike, ultimately resulting in cell death. Additionally, the compound may inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .

Case Studies

  • Antibacterial Efficacy Against MRSA : A study highlighted that this compound demonstrated an MIC significantly lower than that of traditional treatments like vancomycin against MRSA strains, suggesting it could be a viable alternative in treating resistant infections .
  • Anticancer Activity in Lung Cancer Models : In vivo experiments using mouse models showed that the compound effectively reduced tumor growth in lung adenocarcinoma cases, with a notable decrease in tumor size compared to control groups .

Q & A

What are the standard synthetic routes for N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide, and how are intermediates characterized?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling 5-nitrofuran-2-carboxylic acid derivatives with substituted anilines. Key steps include:

  • Step 1: Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides) to form an acyl chloride or active ester intermediate.
  • Step 2: Reaction with 3-chloro-4-methylaniline under Schotten-Baumann conditions (in a biphasic solvent system like water/dichloromethane) .
  • Intermediates: Characterized via 1^1H/13^13C NMR for structural confirmation and HPLC for purity (>95%) .

How is the structural integrity of this compound validated in research settings?

Level: Basic
Methodological Answer:
Structural validation employs:

  • NMR Spectroscopy: Assigning peaks for the nitrofuran ring (δ ~7.5–8.5 ppm for aromatic protons) and the chloro-methylphenyl group (δ ~6.8–7.3 ppm) .
  • Mass Spectrometry (HRMS): Confirming molecular ion peaks (e.g., [M+H]+^+ at m/z 321.04 for C12_{12}H9_9ClN2_2O4_4) .
  • X-ray Crystallography: Resolving crystal packing and bond angles (if single crystals are obtainable) .

What experimental strategies are recommended to resolve contradictions in reported bioactivity data for this compound?

Level: Advanced
Methodological Answer:
Discrepancies in antimicrobial or anticancer activity across studies can arise from:

  • Variable assay conditions (e.g., cell lines, incubation times).
  • Solution stability issues (e.g., nitro group reduction under light or acidic conditions).
    Resolution:
  • Standardize assays using validated cell lines (e.g., NCI-60 panel) and control for photodegradation (e.g., amber vials, inert atmospheres).
  • Perform comparative dose-response curves and statistical meta-analysis of published data .

How can researchers optimize reaction yields during scale-up synthesis?

Level: Advanced
Methodological Answer:
Key parameters include:

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction purification via column chromatography .
  • Catalysis: Use of DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics.
  • Process monitoring: In-line FTIR or HPLC to track reaction progress and minimize byproducts .

What methodologies are used to assess the compound’s purity, and how are impurities identified?

Level: Basic
Methodological Answer:

  • HPLC-DAD/UV: Quantify purity (>98%) using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA).
  • LC-MS/MS: Identify impurities (e.g., unreacted starting materials or hydrolyzed products) via fragmentation patterns .

How does structural modification of the nitrofuran moiety affect bioactivity?

Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies involve:

  • Nitro group reduction: Synthesize the amine derivative to evaluate loss/gain of antimicrobial activity.
  • Furan ring substitution: Introduce electron-withdrawing groups (e.g., -CF3_3) to modulate redox potential and cytotoxicity.
  • Comparative assays: Test analogs against wild-type vs. nitroreductase-deficient bacterial strains to probe mechanism .

What are the challenges in formulating this compound for in vivo studies?

Level: Advanced
Methodological Answer:

  • Poor aqueous solubility: Address via nanoemulsions (e.g., PEGylated liposomes) or co-solvent systems (e.g., Cremophor EL/ethanol).
  • Metabolic instability: Use deuterated analogs or prodrug strategies (e.g., esterification of the carboxamide) to enhance pharmacokinetics .

How can computational methods aid in predicting the compound’s biological targets?

Level: Advanced
Methodological Answer:

  • Molecular docking: Screen against protein databases (e.g., PDB) to identify potential targets (e.g., bacterial nitroreductases or human kinases).
  • QSAR modeling: Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with observed bioactivity to guide analog design .

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